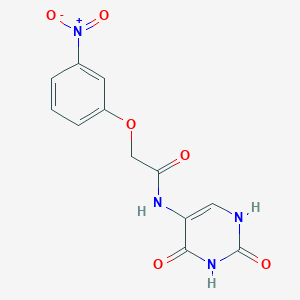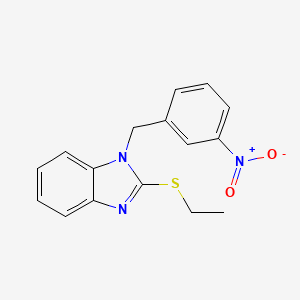
2-(4-chloro-3-methylphenoxy)-N-(2-furylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For example, N-Methyl-2-(4-phenoxyphenoxy) acetamide is synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, using DMF as solvent and potassium carbonate as a catalyst (Gao Yonghong, 2009). Another method involves the reaction of N-methylchloroacetamide and 4-phenoxyphenol in DMF with anhydrous potassium carbonate (He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of related compounds like N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide has been studied, revealing that they crystallize as non-planar discrete molecules linked by hydrogen bonds (Rohan A. Davis & P. Healy, 2010).
Chemical Reactions and Properties
Compounds like N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide exhibit various chemical reactions, primarily involving the formation of hydrogen bonds. These bonds play a crucial role in determining the physical and chemical properties of these compounds (Rohan A. Davis & P. Healy, 2010).
Physical Properties Analysis
The physical properties of related compounds depend on their molecular structure and intermolecular interactions. The crystallographic analysis provides insights into the geometric parameters and molecular conformation (B. Gowda et al., 2007).
Chemical Properties Analysis
Chemical properties of these compounds are characterized by spectroscopic techniques such as IR, MS, and NMR spectroscopy. These techniques help in understanding the functional groups and bonding nature within the molecules (Z. Zhong-cheng & Shu Wan-yin, 2002).
科学的研究の応用
Synthesis and Characterization
The chemical compound 2-(4-chloro-3-methylphenoxy)-N-(2-furylmethyl)acetamide has been synthesized and characterized in various studies. For instance, research conducted by Fuloria et al. (2009) involved the synthesis of N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide derivatives through the reaction of 2-(4-chloro-3-methylphenoxy)acetohydrazide with different aromatic aldehydes. These compounds were further cyclized with thioglycolic acid to yield 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide derivatives, which were evaluated for their antibacterial and antifungal activities (Fuloria, Singh, Yar, & Ali, 2009).
Anticancer, Anti-inflammatory, and Analgesic Activities
Another study focused on the development of new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents. The study utilized the Leuckart synthetic pathway to develop a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. The compounds were assessed for their activities against breast cancer (MCF-7), neuroblastoma (SK-N-SH), anti-inflammatory, and analgesic activities. Results revealed that compounds with halogens on the aromatic ring exhibited significant anticancer and anti-inflammatory activities, with one compound, in particular, showing promising results in all tested activities (Rani, Pal, Hegde, & Hashim, 2014).
Environmental Studies and Herbicide Analysis
In environmental science, the metabolism of chloroacetamide herbicides, which are structurally related to 2-(4-chloro-3-methylphenoxy)-N-(2-furylmethyl)acetamide, has been studied to understand their behavior in biological systems. For example, Coleman et al. (2000) examined the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. The study highlighted the complex metabolic pathways involved in the bioactivation of these compounds, which could potentially lead to carcinogenic outcomes (Coleman, Linderman, Hodgson, & Rose, 2000).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-10-7-11(4-5-13(10)15)19-9-14(17)16-8-12-3-2-6-18-12/h2-7H,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSASIHFSXPJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-YL)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543285.png)
![ethyl 4-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}piperazine-1-carboxylate](/img/structure/B5543288.png)
![cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5543292.png)

![N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5543308.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B5543310.png)

![N'-(3-methoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5543329.png)

![3-phenyl-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5543340.png)

![4-{5-[(phenylthio)methyl]-2-furoyl}-1,4-oxazepan-6-ol](/img/structure/B5543349.png)
![8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5543356.png)
![5-chloro-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile](/img/structure/B5543375.png)